molecular formula C14H16N2O3 B065922 Ethyl 2-acetamido-3-(4-cyanophenyl)propanoate CAS No. 173963-92-3

Ethyl 2-acetamido-3-(4-cyanophenyl)propanoate

Cat. No. B065922
M. Wt: 260.29 g/mol
InChI Key: OJBIOMVPDOMSEV-UHFFFAOYSA-N
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Description

Ethyl 2-acetamido-3-(4-cyanophenyl)propanoate is a chemical compound with the molecular formula C14H16N2O3. It is a derivative of propanoic acid, with an acetamido group and a cyanophenyl group attached to the carbon atoms .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a compound ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate was synthesized using 4-(methylamino)-3-nitrobenzoic acid as a starting material. This compound was obtained via a multiple synthesis route and finally characterized by IR, 1H NMR, and single crystal X-ray crystallography .


Molecular Structure Analysis

The molecular structure of Ethyl 2-acetamido-3-(4-cyanophenyl)propanoate can be analyzed using various spectroscopic techniques. For instance, the PMR, 13 C NMR, and HSQC spectra were consistent with the presence in a similar compound of two carbonyls, two methyls, two methylenes, one of which was bonded to an O atom, and one methine .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 2-acetamido-3-(4-cyanophenyl)propanoate can be determined using various analytical techniques. For instance, its molecular weight is 260.29 g/mol. Other properties such as melting point, solubility, and stability can be determined using standard laboratory procedures .

Future Directions

The future directions for research on Ethyl 2-acetamido-3-(4-cyanophenyl)propanoate could include further exploration of its synthesis, characterization, and potential applications. For instance, it could be investigated as a precursor for the synthesis of new heterocyclic compounds . Additionally, its potential biological activity could be explored, given that similar compounds have shown anti-cancer activity .

properties

IUPAC Name

ethyl 2-acetamido-3-(4-cyanophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-3-19-14(18)13(16-10(2)17)8-11-4-6-12(9-15)7-5-11/h4-7,13H,3,8H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBIOMVPDOMSEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)C#N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30446538
Record name Ethyl N-acetyl-4-cyanophenylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-acetamido-3-(4-cyanophenyl)propanoate

CAS RN

173963-92-3
Record name Ethyl N-acetyl-4-cyanophenylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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